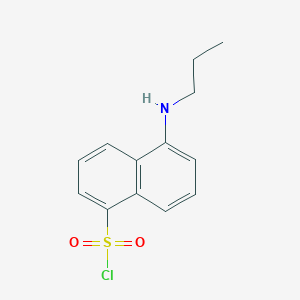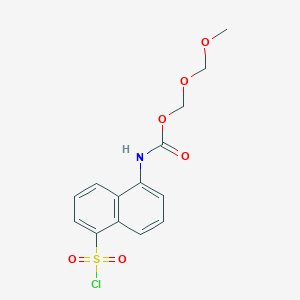
5-(Propylamino)naphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propylamino)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . This compound is known for its applications in various chemical reactions and scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-(Propylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene derivatives with sulfonyl chloride groups. One common method includes the reaction of 5-amino-1-naphthalenesulfonic acid with propylamine, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
5-(Propylamino)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 5-(Propylamino)naphthalene-1-sulfonic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions employed.
Aplicaciones Científicas De Investigación
5-(Propylamino)naphthalene-1-sulfonyl chloride has several applications in scientific research:
Fluorescent Probes: It is used in the synthesis of fluorescent probes for detecting various biological molecules due to its strong fluorescence properties.
Chemical Sensors: The compound is utilized in the development of chemical sensors for detecting nitroaromatics and other environmental pollutants.
Bioconjugation: It is employed in bioconjugation techniques to label proteins and peptides for various biochemical assays.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-(Propylamino)naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction often leads to the formation of stable sulfonamide or sulfonate linkages, which can alter the chemical and physical properties of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Comparación Con Compuestos Similares
5-(Propylamino)naphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Known for its use in fluorescence labeling and protein sequencing.
5-(Methylamino)naphthalene-1-sulfonyl chloride: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific propylamino group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Propiedades
IUPAC Name |
5-(propylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-2-9-15-12-7-3-6-11-10(12)5-4-8-13(11)18(14,16)17/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWDPYEEDFVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)








